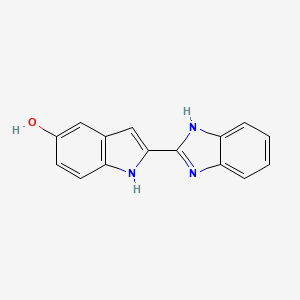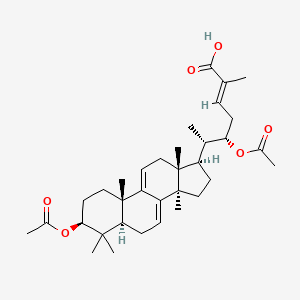
Ethyl rosmarinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl rosmarinate is a phenolic compound derived from rosmarinic acid, which is commonly found in plants of the Lamiaceae family. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound has gained attention for its potential therapeutic applications in various diseases, including diabetes, hypertension, and inflammatory disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl rosmarinate can be synthesized through the esterification of rosmarinic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl rosmarinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of phenolic hydroxyl groups and the ester functional group in its structure .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can result in the formation of various esters or ethers .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ethyl rosmarinate is used as an antioxidant to prevent the oxidation of other compounds.
Biology: this compound has shown protective effects against oxidative stress and inflammation in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic effects in treating conditions such as diabetes, hypertension, and inflammatory diseases.
Industry: this compound is used in the food and cosmetic industries for its antioxidant properties.
Mecanismo De Acción
Ethyl rosmarinate exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: This compound scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase and cyclooxygenase, reducing inflammation.
Vasorelaxant Effect: This compound induces relaxation in vascular smooth muscle cells through an endothelium-independent pathway, improving vascular function.
Comparación Con Compuestos Similares
Ethyl rosmarinate is structurally similar to other rosmarinic acid derivatives, such as mthis compound and rosmarinic acid itself. it exhibits unique properties that distinguish it from these compounds:
Rosmarinic Acid: While both compounds share antioxidant and anti-inflammatory properties, this compound has been shown to have greater vasodilatory activity.
Mthis compound: Similar to this compound, mthis compound also possesses antioxidant and anti-inflammatory effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including antioxidant, anti-inflammatory, and vasorelaxant effects, make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H20O8 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate |
InChI |
InChI=1S/C20H20O8/c1-2-27-20(26)18(11-13-4-7-15(22)17(24)10-13)28-19(25)8-5-12-3-6-14(21)16(23)9-12/h3-10,18,21-24H,2,11H2,1H3/b8-5+/t18-/m1/s1 |
Clave InChI |
ROJRNQOAUDCMES-KRZKXXONSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O |
SMILES canónico |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)


![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)


![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)




![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)
